molecular formula C6H9NO4 B1177149 TATA modulatory factor CAS No. 149954-67-6

TATA modulatory factor

Cat. No.: B1177149
CAS No.: 149954-67-6
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Description

Significance of Core Promoter Elements in Eukaryotic Gene Expression

The core promoter is a critical DNA region, typically spanning 50-100 base pairs, that serves as the primary platform for the assembly of the transcription machinery. nih.gov This machinery includes RNA polymerase II (Pol II), the enzyme responsible for transcribing DNA into messenger RNA (mRNA), and a suite of general transcription factors (GTFs). nih.govtandfonline.com The core promoter's architecture is complex and can contain various conserved DNA sequence elements. nih.gov These elements, such as the TATA box, Initiator (Inr) element, and Downstream Promoter Element (DPE), function to recruit and position the transcriptional machinery accurately at the transcription start site (TSS). nih.govfrontiersin.orgresearchgate.net The composition of these core promoter elements can vary between genes, contributing to the diversity and specificity of gene expression patterns. tandfonline.comfrontiersin.org The core promoter is not a passive docking site but an active regulatory hub that integrates signals from other regulatory regions, like enhancers, to fine-tune transcription levels. tandfonline.comfrontiersin.org

Overview of the TATA Box and its Role in Transcription Initiation

The TATA box is one of the most well-characterized core promoter elements, first identified in 1978. wikipedia.org It is a conserved DNA sequence, with a consensus of TATAWAW (where W can be either A or T), typically located 25-35 base pairs upstream of the transcription start site in many eukaryotic genes. wikipedia.orgletstalkacademy.com The primary function of the TATA box is to serve as a binding site for the TATA-binding protein (TBP), which is a key subunit of the general transcription factor TFIID. wikipedia.orgletstalkacademy.comwikipedia.org The binding of TBP to the TATA box is a crucial initial step in the formation of the pre-initiation complex (PIC), a large assembly of proteins required to initiate transcription. wikipedia.orglibretexts.org This binding event induces a significant bend in the DNA, which is thought to facilitate the recruitment of other general transcription factors, such as TFIIA and TFIIB, and ultimately RNA polymerase II to the promoter. wikipedia.orgportlandpress.com While once considered a universal element, it is now known that the TATA box is present in only a fraction of genes, with estimates ranging from 10-15% in mammalian genes to around 30% in Drosophila. tandfonline.comresearchgate.net

Conceptual Framework of TATA Element Modulatory Factors

The regulation of transcription initiation at TATA-containing promoters is not solely dependent on the interaction between TBP and the TATA box. A class of proteins known as TATA element modulatory factors plays a crucial role in fine-tuning this process. These factors can influence transcription in several ways. Some, like TATA-binding protein-associated factors (TAFs), are integral components of the TFIID complex and are required for activator proteins to stimulate transcription. elsevierpure.comwikipedia.orgnih.gov They can interact with transcriptional activators, other basal transcription factors, and specific DNA sequences to enhance or repress transcription. wikipedia.orgnih.gov

Other factors, such as the TATA element modulatory factor 1 (TMF1), can directly bind to the TATA element and modulate transcriptional activity. uniprot.orgwikigenes.org TMF1, for instance, has been shown to bind to the HIV-1 TATA element and inhibit transcriptional activation by TBP. uniprot.orgwikigenes.org Furthermore, some factors can indirectly influence TATA-dependent transcription by interacting with other components of the transcription machinery or by modifying chromatin structure around the promoter. The existence of these modulatory factors highlights the intricate layers of regulation that govern gene expression, allowing for a highly specific and dynamic response to various cellular signals.

Research Findings on TATA Modulatory Factor 1 (TMF1)

Recent research has shed light on the diverse functions of TATA element modulatory factor 1 (TMF1). Beyond its role in transcriptional regulation, TMF1 has been implicated in various cellular processes.

One significant finding is the role of TMF1 as a negative regulator of fat synthesis. Studies in bovine mammary epithelial cells have demonstrated that TMF1 can suppress the SREBP1 pathway, a key regulator of lipid metabolism. semanticscholar.orgresearchgate.net TMF1 achieves this by interacting with SREBP1 in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate genes involved in fatty acid synthesis. semanticscholar.org

Additionally, TMF1 has been identified as a potential coactivator of the androgen receptor and is involved in the androgen receptor signaling pathway. uniprot.orgnih.gov It has also been shown to mediate the degradation of STAT3, a protein involved in cell signaling. uniprot.org Furthermore, TMF1 is recognized as a golgin protein that binds to Rab6 and influences the morphology of the Golgi apparatus, playing a role in retrograde transport processes from endosomes to the Golgi and from the Golgi to the endoplasmic reticulum. nih.govwikipedia.org

Properties

CAS No.

149954-67-6

Molecular Formula

C6H9NO4

Synonyms

TATA modulatory factor

Origin of Product

United States

Tata Element Modulatory Factor 1 Tmf1 : Discovery, Nomenclature, and Initial Characterization

Historical Context of TMF1 Identification and Naming

TATA Element Modulatory Factor 1 was first identified in 1992 during a search for cellular proteins that interact with the TATA element of the human immunodeficiency virus 1 (HIV-1). wikigenes.org Researchers designated it TMF for its ability to modulate the TATA element. wikigenes.org Subsequent studies revealed its identity to be the same as a protein named Androgen Receptor-Associated protein of 160 kDa (ARA160), which was identified as a coactivator for the androgen receptor. wikigenes.org This dual discovery highlighted the multifunctional nature of the protein from the outset. The official gene name is TMF1, though it is often referred to by its synonyms, including TMF and ARA160. genecards.orguniprot.org

Genetic Locus and Transcriptional Encoding of TMF1

The gene encoding TMF1 is located on the short (p) arm of human chromosome 3, specifically in the region 3p14.1. genecards.orgwikipedia.org The TMF1 gene is a protein-coding gene, and alternative splicing results in the production of at least two different isoforms of the TMF1 protein. genecards.orguniprot.org These isoforms, designated P82094-1 and P82094-2, differ in their amino acid sequences, suggesting they may have distinct functional properties. genecards.org The canonical isoform 1 is comprised of 1093 amino acids. uniprot.org

Below is a summary of the genetic details for TMF1:

FeatureDescription
Gene Symbol TMF1
Full Name TATA Element Modulatory Factor 1
Synonyms ARA160, TMF
Chromosomal Locus 3p14.1
Number of Isoforms At least 2

Protein Architecture of TMF1 and Functional Domain Analysis

The TMF1 protein is a large molecule with a complex architecture that includes several functional domains, enabling its diverse roles in both gene transcription and intracellular trafficking. uniprot.orgresearchgate.net Its structure is characterized by extensive coiled-coil regions, which are crucial for its protein-protein interactions. researchgate.net

TATA-Binding Protein (TBP)-Interacting Domain

A key feature of TMF1 is its ability to interact with the TATA-Binding Protein (TBP), a general transcription factor essential for the initiation of transcription by RNA polymerase II. uniprot.orgproteinatlas.org This interaction is mediated by a specific domain within TMF1. uniprot.org The binding of TMF1 to the TATA element can inhibit transcriptional activation by TBP, suggesting a repressive role in gene regulation for TMF1. uniprot.orgproteinatlas.org This function highlights TMF1 as a modulator of gene expression, capable of downregulating the transcription of certain genes.

Leucine (B10760876) Zipper Motifs

The amino acid sequence of TMF1 contains leucine zipper motifs. wikigenes.org Leucine zippers are common structural motifs in proteins that facilitate dimerization through the interdigitation of leucine residues from two alpha-helical domains. wikipedia.orgnih.gov In many transcription factors, these motifs are part of a basic-region leucine zipper (bZIP) domain, which is involved in both DNA binding and dimerization. nih.govnih.gov The presence of leucine zippers in TMF1 suggests that it can form homodimers or heterodimers with other proteins, a crucial aspect for its function in transcriptional regulation and other cellular processes. wikigenes.orgsioc-journal.cn

Other Putative Functional Domains

Beyond the well-characterized TBP-interacting domain and leucine zippers, TMF1 possesses other regions with significant functional implications:

N-terminal Globular Head: This domain is responsible for the interaction of TMF1 with Rab1 and the Conserved Oligomeric Golgi (COG) complex, both of which are key players in vesicular transport within the Golgi apparatus. researchgate.net

C-terminal Coiled-Coil Region: This region specifically interacts with Rab6, another GTPase involved in regulating retrograde transport from the Golgi to the endoplasmic reticulum and from endosomes to the Golgi. researchgate.net

Elongin BC Complex Binding Domain (BC-box): Sequence analysis of TMF1 has identified a putative BC-box, a consensus sequence known to interact with the Elongin BC complex. nih.gov The Elongin BC complex is involved in transcriptional elongation and protein degradation pathways. nih.govnih.gov While the presence of this domain is predicted, its functional validation within TMF1 requires further experimental confirmation.

A summary of the key protein domains of TMF1 is presented below:

DomainInteracting PartnersFunction
TATA-Binding Protein (TBP)-Interacting DomainTATA-Binding Protein (TBP)Repression of transcription
Leucine Zipper MotifsOther proteins (homo/heterodimerization)Dimerization, likely involved in transcriptional regulation
N-terminal Globular HeadRab1, COG complexVesicular transport in the Golgi
C-terminal Coiled-Coil RegionRab6Retrograde vesicular transport
Putative Elongin BC-boxElongin BC complex (predicted)Potential role in transcription and protein degradation

Subcellular Localization Dynamics of TMF1

Reflecting its dual roles in transcription and membrane trafficking, TMF1 exhibits a dynamic subcellular localization. It is found in the nucleus , where it can interact with components of the transcriptional machinery like TBP. uniprot.orgwikipedia.org It is also prominently located in the cytoplasm , with a specific concentration at the Golgi apparatus . uniprot.orgwikipedia.org Within the Golgi, TMF1 is enriched in the budding structures at the tips of the cisternae, a location consistent with its role in vesicle formation and transport. uniprot.org This dual localization allows TMF1 to shuttle between the nucleus and the Golgi, potentially integrating signals between gene expression and cellular trafficking pathways.

Molecular Mechanisms of Tmf1 in Gene Regulation

TMF1 Interaction with TATA Element DNA: Specificity of Binding and Contextual Influences

TATA Modulatory Factor 1 (TMF1) has been identified as a DNA-binding protein with a preference for the TATA element, a core promoter sequence crucial for the initiation of transcription in a significant subset of eukaryotic genes. researchgate.netpnas.org Research has shown that TMF1 can directly bind to the TATA element of the human immunodeficiency virus 1 (HIV-1) promoter. pnas.orgwikigenes.org This interaction is specific, as demonstrated in gel-retardation assays where oligonucleotides corresponding to the TATA region effectively competed for TMF1 binding, while those for other regions, such as the TAR element, did not. pnas.org The critical nature of the TATA sequence for this binding is further underscored by the observation that TMF1 also binds to the TATA element of the adenovirus major late promoter. pnas.org

The structural basis for this interaction involves leucine-zipper amino acid motifs within TMF1 and a DNA-binding domain that shares homology with the phage-encoded DNA binding protein Ner. pnas.orgwikigenes.org The context of the flanking DNA sequences around the TATA box can also influence the interaction and subsequent function of regulatory proteins, as seen with other TATA-binding protein regulators like Mot1. nih.gov While the direct impact of flanking sequences on TMF1 binding is an area for further investigation, the principle that promoter context influences regulatory factor function is well-established. nih.gov

Modulation of TATA-Binding Protein (TBP) Activity by TMF1

The binding of TMF1 to the TATA element has direct consequences for the activity of the TATA-Binding Protein (TBP), a central component of the general transcription machinery. nih.gov TBP's association with the TATA box is a critical, often rate-limiting, step in the formation of the preinitiation complex for transcription by RNA polymerase II. nih.gov TMF1 has been shown to inhibit the transcriptional activation of the HIV-1 long terminal repeat that is driven by TBP in in vitro transcription assays. pnas.orgwikigenes.org This suggests a competitive or inhibitory mechanism where TMF1's presence on the TATA element interferes with TBP's ability to bind and initiate transcription. researchgate.net This function positions TMF1 as a potential repressor of transcription for certain genes. uniprot.orgproteinatlas.org

The dynamic interplay between TBP and its associated factors is crucial for gene regulation. nih.gov Proteins like Mot1 can actively dissociate TBP from DNA, thereby regulating its availability and distribution. nih.gov TMF1's ability to modulate TBP activity, specifically by inhibiting its function at certain promoters, highlights a key mechanism through which it can exert negative control over gene expression. pnas.orgwikigenes.org

TMF1 as a Transcriptional Coactivator

Contrary to its role as a potential repressor, TMF1 also functions as a transcriptional coactivator, particularly in the context of nuclear receptor signaling. uniprot.orggenecards.orguniprot.org This dual functionality underscores the complexity of its regulatory roles, which are likely dependent on the specific promoter context and the presence of other interacting proteins.

Coactivation of Androgen Receptor (AR)-Mediated Transcription

TMF1, also known as Androgen Receptor Coactivator 160 kDa protein (ARA160), has been identified as a coactivator for the Androgen Receptor (AR). uniprot.orggenecards.orguniprot.org The AR is a ligand-inducible transcription factor that plays a pivotal role in male sexual development and prostate cancer progression. bioscientifica.com TMF1 enhances androgen-dependent transactivation by directly interacting with the AR. wikigenes.orgresearchgate.net This interaction has been demonstrated through far-Western blotting and co-immunoprecipitation assays. wikigenes.org This coactivator function is integral to the androgen receptor signaling pathway and the positive regulation of transcription by RNA polymerase II. genecards.orgnih.gov

Interaction with Steroid Receptor Coactivator-1 (SRC-1) and other Nuclear Receptor Pathways

The p160 family of steroid receptor coactivators, which includes SRC-1, SRC-2, and SRC-3, are key players in enhancing the transcriptional activity of nuclear receptors. nih.gov While a direct interaction between TMF1 and SRC-1 has not been explicitly detailed in the provided context, the functional parallels and the involvement of both in AR signaling suggest a potential for crosstalk or cooperative function. SRC-1 itself enhances the activity of nuclear receptors through multiple domains that interact with both the receptor and other components of the transcriptional machinery. nih.govnih.gov Given that TMF1 is a known AR coactivator, it is plausible that it functions within a larger complex that may include members of the p160 family to facilitate robust, hormone-dependent gene expression.

TMF1 as a Transcriptional Corepressor or Negative Regulator

In addition to its coactivator functions, TMF1 also exhibits activity as a transcriptional corepressor or negative regulator in different cellular contexts. uniprot.orgproteinatlas.orgwikipedia.org This repressive activity is often linked to its ability to interfere with the basal transcription machinery, as discussed earlier with its modulation of TBP activity. pnas.orgwikigenes.org

Inhibition of Viral Long Terminal Repeat (LTR) Activation

TMF1 has been identified as a modulator of viral gene expression, particularly through its interaction with the Long Terminal Repeat (LTR) of retroviruses like the Human Immunodeficiency Virus 1 (HIV-1). pnas.orgresearchgate.net The LTR contains the TATA box, a critical DNA sequence for the initiation of transcription by RNA polymerase II. pnas.org

Research has demonstrated that TMF1 can bind directly to the HIV-1 TATA element. pnas.org This binding activity allows TMF1 to act as an inhibitor of transcriptional activation. In in vitro transcription assays, the presence of TMF1 was shown to inhibit the activation of the HIV-1 LTR that is mediated by the TATA-binding protein (TBP). pnas.orgresearchgate.net The addition of both TMF1 and TBP resulted in the inhibition of HIV-1 LTR activation, indicating a direct modulatory role of TMF1 in this process. researchgate.net This inhibitory function suggests that TMF1 is a cellular factor that can regulate the expression of viral genes. pnas.org

Negative Regulation of Sterol Regulatory Element-Binding Protein 1 (SREBP1) Pathway

TMF1 is a significant negative regulator of the Sterol Regulatory Element-Binding Protein 1 (SREBP1) pathway, which is central to the synthesis of fats. nih.govnih.gov This regulatory function has been particularly studied in the context of milk fat synthesis in bovine mammary epithelial cells. semanticscholar.orgnih.gov

Experimental findings have consistently shown that TMF1 suppresses fat synthesis by acting on the SREBP1 pathway. nih.govresearchgate.net Overexpression of TMF1 in bovine mammary epithelial cells leads to a decrease in the expression of SREBP1 and its target genes, which are involved in fatty acid synthesis, such as Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase (SCD). researchgate.net Conversely, silencing TMF1 expression restores the levels of these proteins. researchgate.net

The mechanism of this negative regulation involves a direct physical interaction between TMF1 and SREBP1. semanticscholar.orgnih.gov Co-immunoprecipitation analyses have revealed that TMF1 binds to SREBP1 in the cytoplasm. nih.govnih.gov This interaction is crucial as it prevents the translocation of SREBP1 into the nucleus. semanticscholar.orgnih.gov By sequestering SREBP1 in the cytoplasm, TMF1 effectively inhibits the activation of SREBP1-mediated gene transcription, which is required for lipogenesis. semanticscholar.org

Studies using sodium acetate (B1210297), a short-chain fatty acid that promotes milk fat synthesis, have further elucidated this pathway. Sodium acetate supplementation was found to inhibit the expression of TMF1, thereby promoting the SREBP1 pathway and milk fat synthesis. nih.gov This suggests that cellular metabolites can influence the TMF1-SREBP1 regulatory axis. nih.gov

Table 1: Effect of TMF1 Modulation on SREBP1 Pathway Proteins

Experimental Condition Effect on SREBP1 Expression Effect on Target Gene Expression (ACC, FAS, SCD) Effect on Triglyceride (TG) Secretion
TMF1 Overexpression Decreased researchgate.net Decreased researchgate.net Decreased researchgate.net
TMF1 Silencing Increased (restored) researchgate.net Increased (restored) researchgate.net Increased researchgate.net
TMF1 Overexpression + SREBP1 Overexpression Restored researchgate.net Not explicitly stated Restored researchgate.net

| TMF1 Silencing + SREBP1 Silencing | Decreased | Not explicitly stated | Decreased |

Post-Translational Modifications and Regulation of TMF1 Activity

One of the identified PTMs of TMF1 is phosphorylation. uniprot.org It has been reported that TMF1 is a phosphoprotein. uniprot.org Specifically, in the nucleus, the tyrosine kinase Fer can form ligand-inducible complexes with its substrate, TMF1, leading to the phosphorylation of TMF1. nih.gov While the full extent of how different PTMs regulate TMF1 is still under investigation, phosphorylation represents a key mechanism for modulating its function in gene regulation. nih.govnih.gov The regulation of transcription factors by PTMs is a complex process that allows cells to fine-tune their gene expression in response to various signals. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound 1 (TMF1)
Sterol Regulatory Element-Binding Protein 1 (SREBP1)
TATA-binding protein (TBP)
Acetyl-CoA Carboxylase (ACC)
Fatty Acid Synthase (FAS)
Stearoyl-CoA Desaturase (SCD)
Sodium acetate
Fer (tyrosine kinase)

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for characterizing the transcriptional regulatory role of TATA Modulatory Factor 1 (TMF1)?

  • Answer : Core methods include chromatin immunoprecipitation followed by sequencing (ChIP-seq) to map TMF1 binding sites genome-wide , and in vitro transcription assays using nuclear extracts to assess promoter activity modulation . Co-immunoprecipitation (Co-IP) is critical for identifying interaction partners like TFIIA or androgen receptors . Quantitative PCR (qPCR) and reporter gene assays (e.g., luciferase) are used to validate promoter-specific effects. Ensure proper controls (e.g., siRNA knockdown of TMF1) to isolate its functional contributions .

Q. How does TMF1 interact with TATA-containing versus TATA-less promoters, and what experimental designs differentiate these mechanisms?

  • Answer : For TATA-containing promoters, TMF1 may compete with TBP (TATA-binding protein) to repress transcription, as shown in in vitro reconstitution assays with purified TMF1 and TFIIA . For TATA-less promoters (e.g., cyclin G2, p21), TMF1-TFIIA interactions are required for activation, demonstrated via mutagenesis of promoter regions and electrophoretic mobility shift assays (EMSAs) . Use promoter deletion constructs and dominant-negative TMF1 mutants to dissect these context-dependent roles.

Q. What are the standard bioinformatics tools for identifying TMF1 binding motifs in genomic datasets?

  • Answer : After ChIP-seq, use motif discovery tools like MEME Suite or HOMER to identify enriched sequences. Cross-reference with databases like JASPAR for known TF motifs. For genome-wide association, integrate RNA-seq data to correlate TMF1 binding with expression changes (e.g., DESeq2 for differential expression analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in TMF1’s role as both a transcriptional activator and repressor across studies?

  • Answer : Contradictions often arise from cell-type specificity or promoter context. Address this by:

  • Conducting comparative studies in multiple cell lines (e.g., prostate vs. non-hormonal cells) to assess androgen receptor coactivation effects .
  • Using CRISPR/Cas9-engineered TMF1 knockout models to eliminate confounding endogenous interactions .
  • Applying single-cell RNA-seq to dissect heterogeneous transcriptional outcomes .
    • Data Analysis Tip : Perform meta-analysis of existing datasets (e.g., GEO Omnibus) to identify consensus regulatory patterns .

Q. What advanced techniques elucidate the structural basis of TMF1’s interaction with transcriptional machinery?

  • Answer : Cryo-EM can resolve TMF1-TFIIA complex structures bound to DNA . Förster resonance energy transfer (FRET) assays quantify dynamic interactions in live cells. Surface plasmon resonance (SPR) measures binding affinities between TMF1 and partners like RNA polymerase II . For post-translational modifications (e.g., tyrosine phosphorylation), use mass spectrometry with anti-phosphotyrosine antibodies .

Q. How do ethical guidelines apply to studies involving TMF1, particularly in genetic manipulation or clinical correlations?

  • Answer : When using human tissues or genetic

  • Adhere to IRB protocols for informed consent and data anonymization .
  • For in vivo models, follow ARRIVE guidelines for ethical animal use.
  • Disclose conflicts of interest in studies linking TMF1 to diseases (e.g., HIV progression in early cloning studies) .

Methodological Challenges & Solutions

Q. What strategies mitigate variability in TMF1 functional assays due to protein isoforms or splice variants?

  • Answer : TMF1 has five splice variants . Use isoform-specific antibodies (validate via Western blot) and design siRNA/shRNA targeting unique exons. For functional studies, express individual isoforms in null backgrounds (e.g., HEK293T-TMF1-KO) and compare transcriptional outcomes .

Q. How can factor analysis improve the interpretation of high-throughput data in TMF1 studies?

  • Answer : Apply exploratory factor analysis (EFA) to reduce variables (e.g., ChIP-seq peaks, RNA-seq clusters) into latent factors (e.g., "promoter activation" vs. "repression") . Confirmatory factor analysis (CFA) tests predefined models (e.g., TMF1’s role in steroid-responsive genes). Use tools like SPSS or R’s psych package with rotation methods (e.g., varimax) to optimize factor loadings .

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